4-Chloro-N-({[4-(4-pyridinylmethyl)phenyl]amino}carbonothioyl)benzamide is a synthetic compound developed for its potential biological activity, particularly as an anti-angiogenic agent. [] It belongs to the class of anthranilic acid amides, specifically those targeting Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinases. [] Its significance in scientific research stems from its potential to inhibit angiogenesis, the formation of new blood vessels, which is a crucial process in the growth and spread of cancer.
The synthesis of 4-chloro-N-({[4-(4-pyridinylmethyl)phenyl]amino}carbonothioyl)benzamide is a multistep process. While a specific synthetic route for this exact compound is not detailed in the provided papers, similar anthranilic acid amides have been synthesized using reactions like amide coupling and nucleophilic substitution. [] Further research into published literature or patent databases is recommended for a detailed step-by-step synthesis protocol.
4-chloro-N-({[4-(4-pyridinylmethyl)phenyl]amino}carbonothioyl)benzamide acts as a potent and selective inhibitor of VEGFR-2 and VEGFR-3 kinases. [] VEGFRs are cell surface receptors that play a critical role in angiogenesis, the process of new blood vessel formation. By inhibiting these kinases, the compound disrupts VEGF signaling pathways, effectively blocking the formation of new blood vessels. [] This anti-angiogenic activity makes it a promising candidate for further research in the context of cancer treatment.
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.: 2508-19-2
CAS No.: 2488-84-8
CAS No.: 876657-17-9